molecular formula C9H11NO3 B1532750 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid CAS No. 1339100-59-2

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid

Cat. No.: B1532750
CAS No.: 1339100-59-2
M. Wt: 181.19 g/mol
InChI Key: DTYNIWHISJEMFF-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a furan ring attached to the azetidine ring via a methylene bridge, and a carboxylic acid group at the third position of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of suitable precursors under basic or acidic conditions. For example, the cyclization of 3-bromoazetidine-3-carboxylic acid derivatives can be achieved through thermal isomerization of aziridines .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced synthetic techniques to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, azetidine amines, and substituted furan derivatives .

Scientific Research Applications

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Lacks the furan moiety, making it less versatile in terms of reactivity and biological activity.

    Furan-2-carboxylic acid: Lacks the azetidine ring, which reduces its potential for forming complex structures.

    3-Bromoazetidine-3-carboxylic acid: Contains a bromine atom, which can be used for further functionalization.

Uniqueness

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid is unique due to the presence of both the furan and azetidine rings, which impart distinct reactivity and biological properties

Properties

IUPAC Name

1-(furan-2-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYNIWHISJEMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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